Studying serpentine rocks helps scientists understand the early Earth's composition and conditions. They provide clues about past geological processes, like plate tectonics and the formation of continents .
Research suggests that environments similar to those where serpentine undergoes hydration (a process called serpentinization) could harbor life on other planets and moons. The chemical energy released during this process might support microbial life, making it a target for astrobiological missions searching for potential life beyond Earth .
Certain plants, known as hyperaccumulators, can thrive in serpentine soils and accumulate high levels of heavy metals like nickel and chromium. Studying these plants and the associated microbial communities helps develop strategies for phytoremediation, the process of using plants to clean up contaminated soil .
Research shows that crushed serpentine rocks added to polluted soil can help restore vegetation by providing essential nutrients (magnesium and calcium) and absorbing harmful pollutants .
Serpentine minerals have the potential to capture carbon dioxide (CO2) from the atmosphere through a process called mineral carbonation. Research is ongoing to explore the feasibility of using serpentine for large-scale CO2 sequestration .
Due to their strength and durability, serpentine rocks are used in various construction applications, such as road and railroad ballast, building materials, and asphalt filler .
Serpentine refers to a group of minerals primarily composed of hydrous magnesium silicate, characterized by a general formula of . This group includes several polymorphs, the most notable being chrysotile, antigorite, and lizardite. Serpentine minerals are typically green, but can also appear in shades of yellow, brown, and black. They are often associated with ultramafic rocks and are formed through the metamorphic process known as serpentinization, which involves the hydration of olivine and pyroxene under specific geological conditions .
The serpentine subgroup is classified under phyllosilicates and exhibits a monoclinic crystal system. These minerals are generally opaque to translucent, soft (with a Mohs hardness ranging from 2.5 to 4), and have a greasy or waxy luster. Their unique textures and colors have made them popular in decorative applications, often referred to as "false jade" or "Teton jade" in gemology .
For example:
This reaction illustrates how olivine (a primary mineral in ultramafic rocks) reacts with water to form serpentine minerals alongside silica. The process also involves the release of magnesium ions into solution, which can subsequently participate in various biochemical processes essential for life .
Synthesis of serpentine can occur naturally through geological processes or can be replicated in laboratory settings. The natural formation typically occurs at mid-ocean ridges where seawater interacts with ultramafic rocks under high pressure and temperature conditions. In laboratory settings, synthetic serpentine can be produced through hydrothermal methods that mimic these natural conditions.
A typical laboratory synthesis might involve:
Serpentine minerals have a wide range of applications across various industries:
Interaction studies focus on how serpentine minerals interact with various environmental factors and other materials. Research indicates that serpentine can adsorb heavy metals and other contaminants from water, making it a candidate for environmental cleanup applications. Furthermore, studies exploring the interaction between serpentine and organic compounds have shown potential for using these minerals in catalysis and organic synthesis .
Serpentine shares similarities with several other silicate minerals but is unique due to its specific chemical composition and structure. Below is a comparison with some related compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Chrysotile | Mg3Si2O5(OH)4 | Fibrous form; used as asbestos; flexible |
| Antigorite | Mg3Si2O5(OH)4 | Platy habit; common in serpentinite |
| Lizardite | Mg3Si2O5(OH)4 | Typically massive; less commonly encountered |
| Talc | Mg3Si4O10(OH)2 | Softest mineral; used in talcum powder |
| Brucite | Mg(OH)2 | Hydrated magnesium oxide; used in fireproofing |
Serpentine's uniqueness lies in its fibrous varieties (notably chrysotile), which have distinct properties compared to other silicates like talc or brucite, particularly regarding their industrial applications and health implications .
The fundamental building blocks of serpentine minerals are tetrahedral ($$\text{SiO}4$$) and octahedral ($$\text{Mg}(\text{OH})2$$) sheets, which combine to form a 1:1 layered structure [1] [3]. The tetrahedral sheet consists of silicon atoms coordinated by four oxygen atoms in a triangular pyramid arrangement, while the octahedral sheet comprises magnesium ions surrounded by six hydroxyl groups or oxygen atoms [3]. These sheets are bound through shared oxygen atoms, creating a repeating unit of one tetrahedral layer and one trioctahedral layer (dominated by magnesium) [1].
The trioctahedral nature of the octahedral sheet distinguishes serpentine from dioctahedral phyllosilicates like kaolinite, as three magnesium ions occupy sites that would otherwise host two aluminum ions [3]. This configuration introduces inherent strain due to the mismatch between the larger tetrahedral and smaller octahedral sheets, necessitating structural adjustments such as curling or corrugation to maintain stability [1].
Antigorite ($$\text{Mg}3\text{Si}2\text{O}5(\text{OH})4$$) adopts a wave-like structure to alleviate tetrahedral-octahedral misfit. Its tetrahedral sheets periodically invert orientation, creating a modulated pattern with wavelengths ranging from 15 to 50 Å [1] [4]. This corrugation enables antigorite to form cohesive, foliated masses in high-strain environments, such as serpentinite mylonites [4]. The mineral’s stability under elevated temperatures and pressures makes it prevalent in metamorphic settings, where it contributes to rock ductility through intracrystalline gliding along its modulated layers [4].
Lizardite ($$\text{Mg}3\text{Si}2\text{O}5(\text{OH})4$$), the most common serpentine polymorph, retains a planar structure by accommodating sheet mismatch through localized defects rather than large-scale curvature [1]. Its ideal hexagonal symmetry is often disrupted by disordered stacking sequences, resulting in pseudo-hexagonal crystals with irregular boundaries. Lizardite dominates low-temperature serpentinization processes, forming cryptocrystalline aggregates that impart a greasy luster to host rocks [1].
Chrysotile ($$\text{Mg}3\text{Si}2\text{O}5(\text{OH})4$$) resolves tetrahedral-octahedral strain by curling into concentric tubular or fibrous layers. This cylindrical morphology arises from the differential contraction of the octahedral sheet relative to the tetrahedral sheet, forcing the layers to roll into scroll-like fibrils [1]. Chrysotile’s asbestiform habit, characterized by high tensile strength and flexibility, results from its unique curvature and van der Waals interactions between adjacent tubes [1].
| Polymorph | Structure | Strain Accommodation | Typical Habit |
|---|---|---|---|
| Antigorite | Corrugated layers | Periodic tetrahedral inversion | Foliated masses |
| Lizardite | Planar sheets | Localized defects | Cryptocrystalline aggregates |
| Chrysotile | Tubular fibrils | Cylindrical curling | Fibrous/asbestiform |
Serpentine minerals exhibit microstructural heterogeneity due to deformation history and growth conditions. Incohesive serpentinites, formed through low-temperature brittle deformation, display fragmented textures with weak interparticle cohesion [4]. In contrast, serpentinite mylonites undergo plastic deformation near antigorite’s stability limit, developing cohesive foliation and lineation defined by aligned magnetite grains [4].
Crystal defects in serpentine include:
Advanced analytical techniques, such as atomic-resolution transmission electron microscopy (AEM), reveal that serpentine-chlorite interstratifications (e.g., dozyite, $$\text{S}1\text{C}1$$) form through tetrahedral inversion within pre-existing serpentine layers [2]. These regular interstratifications ($$\text{S}x\text{C}y$$) adopt β=90° stacking angles, with layer sequences (e.g., $$\text{S}2\text{C}1$$, $$\text{S}1\text{C}4$$) mirroring the periodicity of parent serpentine polysomes [2]. Theoretical frameworks propose that chlorite units nucleate preferentially at I,II octahedral sites in long-period serpentines, leading to coherent intergrowths with minimal lattice strain [2].
$$
\text{Serpentine (S)} \rightarrow \text{Inversion of tetrahedral sheets} \rightarrow \text{Chlorite (C) nucleation} \rightarrow \text{S}x\text{C}y \text{ interstratification}
$$
Such models underscore the dynamic interplay between crystallographic constraints and geochemical conditions in dictating serpentine’s structural evolution.
The reaction pathways during serpentinization are complex and depend on the initial composition of the protolith, temperature, pressure, and fluid chemistry. Different ultramafic substrates follow distinct reaction sequences that lead to varied mineral assemblages and geochemical signatures [9] [10].
Olivine-dominated systems represent the most extensively studied reaction pathway. The transformation of olivine to serpentine minerals can proceed through several possible reactions depending on the availability of silica and the temperature conditions. The primary reaction pathway involves the direct hydration of olivine:
$$2Mg2SiO4 + 3H2O → Mg3Si2O5(OH)4 + Mg(OH)2$$
This reaction produces serpentine minerals along with brucite when silica activity is low [2] [5]. However, when silica activity is elevated due to concurrent pyroxene dissolution, the reaction pathway shifts to:
$$3Mg2SiO4 + SiO2 + 4H2O → 2Mg3Si2O5(OH)4$$
This pathway produces only serpentine minerals without brucite formation [2].
Pyroxene alteration follows distinctly different pathways compared to olivine due to its higher silica content and different crystal structure. Orthopyroxene typically reacts faster than olivine, approximately two times faster under experimental conditions [11]. The primary reaction pathway for pyroxene involves:
$$3MgSiO3 + 2H2O → Mg3Si2O5(OH)4 + SiO_2$$
This reaction produces serpentine minerals and releases free silica, which can then participate in olivine alteration reactions [11]. The higher reactivity of pyroxene is attributed to its crystal structure, which allows for easier access of water molecules to reactive sites.
Mixed olivine-pyroxene systems exhibit complex reaction pathways where the two phases interact through intermediate fluid chemistry. Experimental studies have shown that the presence of pyroxene significantly affects the serpentinization of olivine by providing additional silica to the system [12] [11]. This interaction results in the formation of talc as an intermediate phase, particularly during the early stages of reaction.
The formation of specific serpentine minerals depends on temperature and reaction kinetics. Lizardite and chrysotile typically form at temperatures below 300°C, while antigorite becomes stable at higher temperatures above 300°C [2] [13]. The transformation sequence generally follows:
Lizardite/Chrysotile → Antigorite → Talc → Enstatite + Forsterite
Iron-bearing systems introduce additional complexity to reaction pathways through redox processes. The oxidation of ferrous iron in olivine and pyroxene drives hydrogen production through the reaction:
$$3Fe^{2+} + H2O → Fe3O4 + H2$$
The partitioning of iron between magnetite and serpentine minerals depends on temperature, with higher temperatures favoring magnetite formation and lower temperatures promoting iron incorporation into serpentine structure [14] [15].
Reaction pathways in natural systems often involve multiple stages of alteration with changing fluid compositions and temperature conditions. Studies of serpentinized peridotites from the Ligurian Ophiolites have identified three dominant processes: primary serpentinization preserving seafloor hydrothermal signatures, talc alteration associated with high-temperature fluids, and carbonate replacement related to low-temperature hydrothermal fluids [16].
The role of carbon dioxide in reaction pathways has been recognized as increasingly important, particularly in systems where carbonate minerals form. The interaction between serpentinizing fluids and carbon dioxide can lead to the formation of magnesite and other carbonate minerals, affecting the overall reaction stoichiometry and thermodynamics [17].
The thermodynamic properties of serpentinization reactions provide fundamental constraints on the conditions under which these processes occur and their driving forces. Understanding these properties is essential for predicting reaction progress, mineral stability, and the evolution of hydrothermal systems [14] [18].
Serpentinization reactions are highly exothermic, releasing substantial amounts of heat that can significantly affect the thermal evolution of hydrothermal systems. The enthalpy change for typical serpentinization reactions ranges from -40 to -60 kJ/mol, with the heat release per mole of water consumed being approximately 40 kJ/mol [19] [20]. For complete serpentinization of peridotite, the heat release can reach 250 kJ/kg of rock, sufficient to raise the temperature of 1 liter of water by 50°C under standard conditions [21] [19].
The temperature dependence of serpentinization reactions follows complex patterns that reflect the stability relationships between different mineral phases. Thermodynamic modeling shows that serpentinization reactions are most favorable at temperatures between 200°C and 315°C, with peak hydrogen production occurring within this range [14]. Below 150°C, reaction rates become extremely slow due to kinetic limitations, while above 400°C, olivine becomes thermodynamically stable in the presence of water [14] [5].
Gibbs free energy calculations indicate that serpentinization reactions have large negative free energy changes, making them thermodynamically favorable over a wide range of conditions. The spontaneous nature of these reactions explains why serpentinization can occur even at relatively low temperatures, although kinetic factors may limit reaction rates [18].
The chemical potential of water plays a crucial role in determining the extent and direction of serpentinization reactions. High water activity promotes extensive serpentinization, while water-limited conditions can result in incomplete reactions and the preservation of relict primary minerals [14]. The activity of silica also significantly affects reaction pathways, with high silica activity favoring talc formation and low silica activity promoting brucite formation [18].
Pressure effects on serpentinization thermodynamics are generally less significant than temperature effects, but they can influence reaction rates and mineral stability. Increased pressure can enhance serpentinization by facilitating deeper water penetration into ultramafic rocks and accelerating mineral-fluid interactions [22].
The thermodynamic stability of different serpentine minerals varies with temperature and pressure conditions. Lizardite is stable at low temperatures (0-300°C), chrysotile forms over a broader temperature range (0-400°C), and antigorite becomes the dominant phase at higher temperatures (300-600°C) [13] [23]. These stability relationships control the mineral assemblages that develop during serpentinization and their subsequent evolution during metamorphism.
Thermodynamic constraints on hydrogen production reveal that the amount of hydrogen generated depends critically on the distribution of iron among reaction products. Iron incorporation into magnetite promotes hydrogen production, while iron partitioning into serpentine minerals or brucite reduces hydrogen yields [14] [15]. The temperature dependence of iron partitioning creates optimal conditions for hydrogen production between 200°C and 315°C [14].
The role of solution chemistry in reaction thermodynamics is particularly important in natural systems where fluid compositions evolve during reaction progress. The activity of dissolved species such as magnesium, silica, and iron affects the thermodynamic driving forces for different reaction pathways [18]. In seawater-dominated systems, the high magnesium content initially promotes serpentine formation, but as the reaction progresses, the depletion of magnesium and accumulation of silica can shift the equilibrium toward different mineral assemblages.
Volume expansion represents one of the most significant physical consequences of serpentinization, with profound implications for rock mechanics, fluid flow, and hydrothermal system evolution. The transformation of dense anhydrous minerals to less dense hydrous phases results in substantial volume increases that can fundamentally alter the structure and properties of ultramafic rocks [9] [10].
Quantitative measurements of volume expansion have been conducted using advanced experimental techniques including three-dimensional microcomputed tomography and thermogravimetric analysis. Laboratory experiments demonstrate that volume expansion occurs systematically with reaction progress, leading to volume increases of 44% ± 8% in fully altered rock domains after 10-18 months of serpentinization under controlled conditions [9] [10]. These measurements represent the first direct quantification of volume changes during serpentinization using high-resolution imaging techniques.
The density reduction associated with serpentinization is equally dramatic, with ultramafic rocks experiencing density decreases of approximately 21-25%. Non-serpentinized peridotite typically has a density of 3.2-3.4 g/cm³, while completely serpentinized rocks have densities ranging from 2.5-2.7 g/cm³ [21] [2]. This density reduction has been confirmed through both laboratory experiments and field observations of natural serpentinites.
The relationship between volume expansion and mass transfer during serpentinization has been a subject of considerable debate. Recent experimental work demonstrates that serpentinization under static conditions results in genuine volume expansion despite demonstrable mass transfer between fluid and rock [9] [10]. The volume expansion is accompanied by magnesium-calcium exchange between fluid and rock, while iron and silicon are largely conserved during the process.
The mechanism of volume expansion involves several interconnected processes. The incorporation of water into the crystal structure of serpentine minerals accounts for the primary volume increase. Additionally, the transformation from close-packed silicate structures to more open phyllosilicate structures contributes to the overall expansion. The formation of secondary porosity during reaction also contributes to the apparent volume increase [8].
Temporal evolution of volume expansion shows distinct patterns during serpentinization progress. Initial stages of reaction show limited volume increase due to nucleation and growth of secondary minerals in existing pore spaces. However, as reaction progresses beyond approximately 20% completion, volume expansion accelerates dramatically, reaching maximum values of 30-44% for complete serpentinization [9] [7].
The impact of volume expansion on rock fracturing is fundamental to understanding how serpentinization can proceed to completion. The volume expansion associated with serpentinization generates significant mechanical stresses that can exceed the tensile strength of surrounding rock, leading to fracture formation. This "reaction-driven cracking" creates new pathways for fluid circulation and exposure of fresh reactive surfaces, enabling the reaction to proceed to completion [7] [24].
Textural evidence of volume expansion is preserved in natural serpentinites through distinctive microstructural features. The "kernel pattern" observed in many serpentinites consists of completely serpentinized rims surrounding cores of partially serpentinized or unaltered peridotite. Cross-fractures filled with serpentine minerals extend from the rim into the core, providing direct evidence of volume expansion-induced fracturing [7].
The spatial distribution of volume expansion is heterogeneous and controlled by local reaction progress and stress conditions. Areas of complete serpentinization show maximum volume expansion, while partially reacted zones exhibit intermediate values. This heterogeneity creates complex stress fields that influence the propagation of fractures and the overall mechanical behavior of serpentinized rocks [7].
Implications for hydrothermal system evolution include enhanced permeability and porosity development, which facilitate continued fluid circulation and reaction progress. The volume expansion increases the water-carrying capacity of serpentinized rocks, with completely serpentinized peridotite capable of incorporating 468 kg of water per cubic meter compared to 325 kg for isovolumetric serpentinization [9].
Buoyancy effects resulting from density reduction and volume expansion can drive diapiric ascent of serpentinized bodies. The net buoyancy force scales linearly with the amount of water added during serpentinization, promoting upward movement of serpentinized masses in the lithosphere [9] [10].
The exothermic nature of serpentinization reactions represents a fundamental characteristic that drives thermal evolution in hydrothermal systems and creates unique geochemical environments. The substantial heat release during serpentinization can significantly elevate temperatures in the reaction zone, affecting reaction rates, mineral stability, and fluid circulation patterns [21] [19].
Quantitative measurements of heat release demonstrate that serpentinization reactions release between 40-250 kJ per mole of water consumed, depending on the specific reaction pathway and mineral assemblage formed [19] [20]. For complete serpentinization of 1 kilogram of peridotite, approximately 250,000 joules of heat are released, sufficient to raise the temperature of 1 liter of water by 50°C under standard temperature and pressure conditions [21] [19].
The temperature rise associated with serpentinization can be substantial under adiabatic conditions, with increases of 50-260°C documented in natural and experimental systems [21] [25]. The actual temperature increase depends on the heat capacity of the system, the rate of heat dissipation, and the extent of reaction. In natural systems, the temperature rise is moderated by heat conduction and convective fluid flow, but localized heating can still be significant [25].
Thermal consequences in hydrothermal systems include the initiation and maintenance of convective circulation patterns. The heat released during serpentinization can drive buoyancy-driven fluid flow, creating self-sustaining hydrothermal circulation systems that can operate for thousands of years [26] [25]. This thermal driving force is particularly important in systems where magmatic heat sources are absent or insufficient to maintain hydrothermal activity.
The role of exothermic heating in reaction kinetics creates positive feedback mechanisms that accelerate serpentinization rates. Higher temperatures resulting from exothermic reactions increase the reaction rates of subsequent serpentinization, leading to self-accelerating reaction fronts [27] [28]. This feedback explains why serpentinization can proceed rapidly once initiated, even in relatively cool environments.
Thermal modeling of serpentinization systems reveals complex temperature distributions that evolve during reaction progress. The combination of heat generation from exothermic reactions and heat dissipation through conduction and convection creates temperature gradients that influence mineral stability and reaction pathways [27] [25]. These thermal gradients can lead to zone refining effects where different mineral assemblages form at different temperatures within the same system.
The impact of thermal effects on fluid chemistry is particularly significant in serpentinizing systems. Elevated temperatures increase the solubility of many mineral components, affecting the saturation states of secondary minerals and the overall reaction stoichiometry [25]. Temperature-dependent chemical equilibria can shift reaction pathways and influence the final mineral assemblages formed.
Thermal consequences for organic synthesis in serpentinizing systems have been recognized as potentially important for understanding the origin of life. The combination of reducing conditions and elevated temperatures created by exothermic serpentinization can promote the formation of organic compounds from inorganic precursors [29] [1]. This process may have been particularly important in early Earth environments where serpentinization was more widespread.
Heat production rates vary with the extent and rate of serpentinization, with maximum heat generation occurring during periods of rapid reaction progress. The heat production is not uniform but occurs in pulses corresponding to the advance of reaction fronts through the rock [27]. This temporal variation in heat production can create episodic thermal events that affect the overall evolution of hydrothermal systems.
Thermal constraints on serpentinization extent arise from the temperature dependence of mineral stability. While moderate heating enhances serpentinization rates, excessive heating can destabilize serpentine minerals and reverse the serpentinization process. The optimal temperature range for serpentinization (200-315°C) represents a balance between favorable reaction kinetics and mineral stability [14] [30].
The role of thermal effects in massive sulfide formation at ultramafic-hosted hydrothermal systems demonstrates the broader implications of exothermic serpentinization. The heat released during serpentinization can drive the circulation of metal-rich fluids and create the thermal conditions necessary for sulfide precipitation [4] [16]. This process links serpentinization to ore-forming processes and demonstrates the economic significance of thermal effects.
Hydrogen generation during serpentinization represents one of the most significant geochemical processes occurring in ultramafic-hosted hydrothermal systems, with profound implications for microbial ecology, atmospheric chemistry, and potential energy resources. The production of molecular hydrogen results from the reduction of water coupled with the oxidation of ferrous iron in primary ultramafic minerals [1] [31].
The fundamental mechanism of hydrogen production involves the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) through reaction with water molecules. The general reaction can be represented as:
$$3Fe^{2+} + H2O → Fe3O4 + H2$$
This reaction demonstrates how water serves as the oxidizing agent while being simultaneously reduced to hydrogen gas. The ferric iron produced typically precipitates as magnetite (Fe₃O₄), although it can also be incorporated into serpentine mineral structures [1] [31].
The efficiency of hydrogen production depends critically on the partitioning of iron among different secondary minerals formed during serpentinization. When iron is incorporated into magnetite, maximum hydrogen production occurs. However, when iron is partitioned into serpentine minerals or brucite, hydrogen yields are reduced [14] [15]. This partitioning behavior is strongly temperature-dependent, with higher temperatures favoring magnetite formation and enhanced hydrogen production.
Temperature controls on hydrogen generation reveal optimal conditions for hydrogen production between 200°C and 315°C. Below 150°C, hydrogen generation is severely limited by slow reaction kinetics and preferential partitioning of iron into brucite rather than magnetite [14]. Above 315°C, thermodynamic equilibrium constraints may limit hydrogen concentrations despite fast reaction rates [14].
Quantitative hydrogen yields vary significantly depending on the protolith composition, reaction conditions, and extent of serpentinization. Experimental and theoretical studies indicate hydrogen production rates ranging from 50-350 millimoles per kilogram of rock, with typical values of 200-300 mmol/kg for complete serpentinization under optimal conditions [15] [22]. These yields represent substantial quantities of hydrogen that can accumulate in natural systems.
The role of protolith composition in hydrogen generation is particularly important for understanding variations in hydrogen production among different ultramafic rocks. Olivine-rich rocks (dunites) typically produce more hydrogen than pyroxene-rich rocks (pyroxenites) due to the higher iron content and more favorable redox conditions in olivine-dominated systems [31] [15]. Lherzolites, which contain both olivine and pyroxene, show intermediate hydrogen production capabilities.
Reaction kinetics of hydrogen generation exhibit complex temporal patterns during serpentinization progress. Initial stages of reaction often show limited hydrogen production due to nucleation and growth processes. However, as reaction progresses and pH conditions become more alkaline, hydrogen generation rates can increase dramatically [12] [11]. This temporal evolution reflects the coupling between mineral transformation kinetics and fluid chemistry evolution.
The influence of fluid chemistry on hydrogen production mechanisms is demonstrated through studies of natural hydrothermal systems. Seawater composition, particularly the concentration of dissolved silica, can significantly affect hydrogen yields. Lower silica concentrations promote conditions favorable for hydrogen production, while higher silica concentrations can inhibit the process [32]. This relationship has important implications for understanding temporal variations in hydrogen production throughout Earth's history.
Mineral-catalyzed hydrogen production represents an additional mechanism that can enhance hydrogen generation during serpentinization. The formation of native metal alloys such as awaruite (Ni₃Fe) during serpentinization can catalyze further hydrogen production through water-metal interactions [1] [2]. These catalytic effects may be particularly important in systems with high nickel contents.
Hydrogen production at different geological settings shows systematic variations related to tectonic environment and alteration conditions. Mid-ocean ridge systems typically produce 200-350 mmol H₂/kg rock due to high-temperature conditions and magnetite formation. Continental margin systems may produce 120-300 mmol H₂/kg rock, while ultraslow-spreading ridges show intermediate values of 50-150 mmol H₂/kg rock [15].
The relationship between hydrogen production and organic synthesis has been recognized as potentially crucial for understanding the origin of life. Hydrogen generated during serpentinization can react with dissolved carbon dioxide to form organic compounds including methane, formate, and acetate [1] [29]. This process provides a potential mechanism for abiotic organic synthesis in hydrothermal environments.
Long-term hydrogen production in serpentinizing systems depends on the continued availability of reactive iron and access to fresh mineral surfaces. The self-limiting nature of serpentinization, where reaction products can armor unreacted minerals, may reduce hydrogen production rates over time [33]. However, tectonically active environments can continuously expose fresh surfaces and maintain hydrogen production for extended periods.